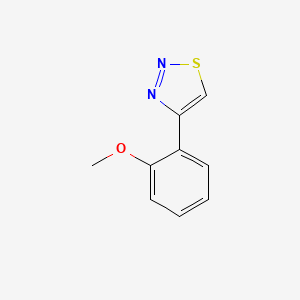

4-(2-Methoxyphenyl)-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-9-5-3-2-4-7(9)8-6-13-11-10-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCLTNOIEMSMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Methoxyphenyl 1,2,3 Thiadiazole and Analogous Systems

Classical Approaches to 1,2,3-Thiadiazole (B1210528) Synthesis

Traditional methods for the formation of the 1,2,3-thiadiazole ring have been instrumental in accessing a wide range of derivatives. These approaches, including the Hurd-Mori reaction, the Wolff rearrangement, and oxidative cyclization strategies, remain relevant in synthetic organic chemistry.

Hurd-Mori Reaction and its Mechanistic Aspects

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazones, typically derived from ketones with an adjacent active methylene (B1212753) group, using thionyl chloride. mdpi.com For the synthesis of 4-aryl-1,2,3-thiadiazoles, the corresponding aryl methyl ketones serve as readily available starting materials. mdpi.com

The reaction proceeds through the initial formation of a semicarbazone or a similar hydrazone derivative from the ketone. mdpi.com Treatment of this intermediate with thionyl chloride then initiates the cyclization process to yield the 1,2,3-thiadiazole ring. mdpi.com An improved Hurd-Mori approach involves the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by agents like tetrabutylammonium (B224687) iodide (TBAI) under metal-free conditions. mdpi.comorganic-chemistry.org

The general mechanism of the Hurd-Mori reaction is believed to involve the reaction of the hydrazone with thionyl chloride, leading to the formation of a chloro-sulfinyl intermediate. Subsequent intramolecular cyclization and elimination of water and other byproducts result in the formation of the stable aromatic 1,2,3-thiadiazole ring. The regioselectivity of the reaction is influenced by the nature of the substituents on the starting hydrazone. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Aryl methyl ketones | Semicarbazide (B1199961), Thionyl chloride | 4-Aryl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| N-Tosylhydrazones | Sulfur, TBAI | Substituted aryl 1,2,3-thiadiazoles | 44-98 | mdpi.com |

| Pyrazolyl-phenylethanones | Semicarbazide, Thionyl chloride | Pyrazolyl-substituted 1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

Wolff Approach for Thiadiazole Ring Formation

The Wolff rearrangement is another classical method that can be adapted for the synthesis of the 1,2,3-thiadiazole ring system. wikipedia.org This reaction typically involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement with the loss of dinitrogen. wikipedia.org In the context of thiadiazole synthesis, a variation of this reaction can be utilized where an α-diazo thiocarbonyl compound undergoes cyclization to form the thiadiazole ring.

While not as commonly employed as the Hurd-Mori reaction for the direct synthesis of 4-aryl-1,2,3-thiadiazoles, the principles of the Wolff rearrangement are relevant to certain synthetic pathways that generate intermediates suitable for thiadiazole formation.

Oxidative Cyclization Strategies for Hydrazones Bearing Thioamide Groups

The oxidative cyclization of hydrazones that incorporate a thioamide functionality provides a direct route to 1,2,3-thiadiazole derivatives. This method involves the formation of an N-S bond through an intramolecular cyclization reaction promoted by an oxidizing agent.

For instance, the iodine/DMSO-catalyzed selective cyclization of N-tosylhydrazones with elemental sulfur has been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. researchgate.net In this process, DMSO acts as both the solvent and an oxidant to regenerate the iodine catalyst. researchgate.net This approach avoids the use of harsher reagents and offers a practical method for the synthesis of these compounds.

| Substrate | Reagents | Product | Key Features | Reference |

| N-Tosylhydrazones | Sulfur, I₂, DMSO | 4-Aryl-1,2,3-thiadiazoles | Iodine/DMSO as catalyst/oxidant | researchgate.net |

| Thiohydrazides | Oxidizing agent | 1,2,3-Thiadiazoles | Intramolecular N-S bond formation | nih.gov |

Modern Synthetic Innovations

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of heterocyclic rings, including the 1,2,3-thiadiazole scaffold. These modern innovations often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance.

Transition-Metal-Catalyzed Cyclization Reactions

While many syntheses of 1,2,3-thiadiazoles are designed to be metal-free, transition-metal catalysis has emerged as a powerful tool in organic synthesis for the formation of various heterocyclic systems. rsc.org In the context of 1,2,3-thiadiazole synthesis, transition-metal catalysts can facilitate novel cyclization pathways. However, for the direct synthesis of 4-aryl-1,2,3-thiadiazoles, transition-metal-free approaches have been more prominently reported. nih.gov Research in this area is ongoing, and it is anticipated that new transition-metal-catalyzed methods for the synthesis of substituted 1,2,3-thiadiazoles will continue to be developed.

Multi-component Reactions for 1,2,3-Thiadiazole Scaffolds (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR and has been successfully applied to the synthesis of substituted 1,2,3-thiadiazole derivatives. nih.govnih.gov

In a typical Ugi reaction for this purpose, an amine, an aldehyde, an isocyanide, and a carboxylic acid component containing a 1,2,3-thiadiazole moiety are reacted together. nih.gov This one-pot reaction allows for the rapid assembly of complex molecules incorporating the 1,2,3-thiadiazole scaffold. nih.govresearchgate.net This strategy is particularly useful for creating libraries of compounds for biological screening.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Ugi Four-Component Reaction | Amine, Aldehyde, Isocyanide, 1,2,3-Thiadiazole carboxylic acid | 4-Methyl-1,2,3-thiadiazole (B96444) derivatives | One-pot, high efficiency, diversity-oriented | nih.govresearchgate.net |

Green Chemistry Principles in Thiadiazole Synthesis

The application of green chemistry principles to the synthesis of 1,2,3-thiadiazoles aims to reduce the environmental impact of chemical processes. This involves the use of eco-friendly solvents, energy-efficient methods, and catalysts that are non-toxic and recyclable. nanobioletters.commdpi.com

Several green approaches have been developed for thiadiazole synthesis:

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nanobioletters.commdpi.com It is an energy-efficient process that can significantly reduce the use of solvents. nanobioletters.com

Use of Green Solvents : Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives like water or ethanol (B145695). mdpi.comorganic-chemistry.org For instance, a highly efficient synthesis of 1,2,3-thiadiazoles has been reported using readily available tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol at room temperature. organic-chemistry.org

Photocatalysis : Visible light photocatalysis offers a sustainable and environmentally friendly method for synthesizing 1,2,3-thiadiazoles under mild conditions. organic-chemistry.org This approach demonstrates good regioselectivity and compatibility with a wide range of functional groups. mdpi.comorganic-chemistry.org

Solvent-Free Conditions : Performing reactions without a solvent, for example by grinding solid reactants together, minimizes waste and avoids the environmental issues associated with solvent use. mdpi.com

| Method | Key Principle | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Accelerated heating | Faster reactions, higher yields, reduced solvent use | nanobioletters.commdpi.com |

| Ultrasonication | Acoustic cavitation | Enhanced reactivity, lower temperatures, reduced energy consumption | nanobioletters.comresearchgate.net |

| Green Solvents (e.g., Ethanol) | Use of non-toxic, renewable solvents | Improved safety, reduced environmental pollution | organic-chemistry.org |

| Photocatalysis | Use of light to drive reactions | Mild conditions, high regioselectivity, sustainable energy source | mdpi.comorganic-chemistry.org |

| Solvent-Free Grinding | Reaction of solids without a liquid medium | Minimal waste, eco-friendly | mdpi.com |

Regioselective Synthesis of Substituted 1,2,3-Thiadiazoles

Regioselectivity in the synthesis of 1,2,3-thiadiazoles is crucial for creating specific isomers, such as 4-substituted versus 5-substituted derivatives. The Hurd-Mori reaction is a cornerstone in this field, involving the cyclization of hydrazones with an α-methylene group using thionyl chloride. thieme-connect.dewikipedia.orge-bookshelf.de The positioning of substituents on the final thiadiazole ring is determined by the structure of the initial ketone and the subsequent hydrazone.

Control of Substituent Positioning in Thiadiazole Ring Formation

The substitution pattern of the 1,2,3-thiadiazole ring is dictated by the structure of the precursor molecules. In the Hurd-Mori synthesis, which is a widely used method, the reaction of a ketone with a hydrazine (B178648) derivative (like semicarbazide or tosylhydrazine) forms a hydrazone intermediate. mdpi.comresearchgate.net This hydrazone is then cyclized with a thionating agent, typically thionyl chloride. mdpi.comthieme-connect.de

For the synthesis of 4-(2-Methoxyphenyl)-1,2,3-thiadiazole, the required starting material would be 2-methoxyacetophenone (B1211565). Reaction of 2-methoxyacetophenone with a suitable hydrazine (e.g., tosylhydrazine) yields the corresponding N-tosylhydrazone. The subsequent cyclization with thionyl chloride installs the 2-methoxyphenyl group at the 4-position of the 1,2,3-thiadiazole ring. The regioselectivity is inherent to the mechanism, where the α-carbon of the original ketone becomes the C5 of the thiadiazole, and the carbonyl carbon becomes C4. The nature of the protecting group on the pyrrolidine (B122466) precursor has been shown to significantly affect the success of the Hurd-Mori cyclization, with electron-withdrawing groups giving superior yields compared to electron-donating groups. researchgate.netnih.gov

Impact of Reaction Conditions on Regioselectivity

Reaction conditions play a pivotal role in directing the regiochemical outcome of thiadiazole synthesis. ijraset.com Factors such as the choice of solvent, base, catalyst, and temperature can influence which of several possible isomers is formed. nih.govresearchgate.net For example, in the synthesis of 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazide (B42300) intermediates, the choice of cyclizing reagent (EDC·HCl vs. p-TsCl) and the nature of the substituents can affect the regioselectivity of the cyclization process. nih.govacs.org

While the Hurd-Mori synthesis generally provides a predictable regiochemical outcome for 1,2,3-thiadiazoles, side reactions and alternative cyclization pathways can be influenced by the reaction parameters. The choice of the thionating agent can also be critical; while thionyl chloride is most common, sulfur dichloride and sulfur monochloride have also been used, sometimes with different efficiencies and outcomes. thieme-connect.dee-bookshelf.de Photocatalytic methods have also been noted for their ability to achieve good regioselectivity under mild conditions. mdpi.comorganic-chemistry.org

| Parameter | Effect on Regioselectivity | Example Context | Reference |

|---|---|---|---|

| Cyclizing Reagent | Different reagents can favor different cyclization pathways, leading to different isomers. | EDC·HCl vs. p-TsCl in the formation of 2-amino-1,3,4-oxadiazoles and -thiadiazoles. | nih.govacs.org |

| Catalyst | Catalysts can selectively activate specific sites on a molecule, directing the reaction to a particular outcome. | Copper-catalyzed cycloadditions often yield 1,4-regioisomers, while ruthenium can favor 1,5-regioisomers. | researchgate.net |

| Solvent/Base System | The polarity and basicity of the medium can influence the stability of intermediates and transition states. | A solvent-base controlled switch between the synthesis of 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides. | acs.org |

| Substituent Electronic Effects | Electron-withdrawing vs. electron-donating groups on the precursor can influence the reaction rate and pathway. | Electron-withdrawing N-protecting groups give higher yields in Hurd-Mori cyclization for pyrrolo[2,3-d] mdpi.comorganic-chemistry.orgmdpi.comthiadiazoles. | researchgate.netnih.gov |

Ring Transformation Reactions as Synthetic Routes

Beyond direct cyclization methods, 1,2,3-thiadiazoles can also be synthesized through the transformation of other pre-existing heterocyclic rings. These methods can provide alternative pathways to the target compounds, sometimes offering advantages in terms of starting material availability or the ability to generate unique substitution patterns.

Conversion from Other Heterocyclic Systems

The 1,2,3-thiadiazole ring can be formed from other five-membered heterocycles through reactions that involve ring-opening and subsequent re-closure with a source of sulfur.

From 1,2,3-Oxadiazoles : The conversion of 1,2,3-oxadiazoles to 1,2,3-thiadiazoles can be achieved by reaction with a sulfurizing agent like ammonium hydrosulfide. thieme-connect.de This reaction effectively replaces the oxygen atom in the ring with a sulfur atom.

From Isothiazolones : Treatment of 5-aroyl-3(2H)-isothiazolones with hydrazine or semicarbazide hydrochloride can yield 4-aryl-5-(N-substituted carboxamido)methyl-1,2,3-thiadiazoles. thieme-connect.de The reaction is believed to proceed via an initial attack at a carbonyl group, followed by ring opening and re-cyclization to form the thiadiazole ring. thieme-connect.de

From 1,2,3-Dithiazoles : The 1,2,3-dithiazole scaffold, accessible from reagents like Appel's salt, can serve as a precursor to other sulfur-nitrogen heterocycles, indicating the potential for interconversion between these related ring systems. mdpi.com

Rearrangements Leading to 1,2,3-Thiadiazole Derivatives

Molecular rearrangements are powerful tools in organic synthesis that can lead to the formation of complex structures from simpler precursors. Certain rearrangements can result in the formation of the 1,2,3-thiadiazole ring system. For example, a Cornforth-type rearrangement has been observed in the conversion of 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts into 5-amino-1,2,3-thiadiazole-4-carboximidamides. acs.org Additionally, rearrangements of 1,2,3-thiadiazoles themselves can lead to other substituted thiadiazoles or different heterocyclic systems like mercaptotriazoles. researchgate.net While these examples show the transformation of 1,2,3-thiadiazoles, the principles of such rearrangements can sometimes be applied in a reverse sense synthetically.

Reaction Mechanisms and Chemical Transformations of 1,2,3 Thiadiazole Systems

Intramolecular Transformations

Intramolecular transformations of 1,2,3-thiadiazoles are primarily driven by the expulsion of molecular nitrogen, a highly stable leaving group, which leads to the formation of highly reactive intermediates. These transformations can be initiated by heat, light, or chemical reagents.

Thermal and Photochemical Decomposition Pathways of the Thiadiazole Ring

The decomposition of the 1,2,3-thiadiazole (B1210528) ring under thermal or photochemical conditions is a cornerstone of its chemistry, providing access to otherwise difficult-to-generate reactive species. e-bookshelf.de

Photochemical Decomposition : Irradiation of 1,2,3-thiadiazoles with UV light also leads to the extrusion of nitrogen. e-bookshelf.de Similar to thermal decomposition, this process can generate thiirenes and subsequently thioketenes. Photochemical degradation of polymers containing 1,2,3-thiadiazole rings has been utilized to create cross-linking through the formation of sulfur bridges. researchgate.net

Table 1: Decomposition Products of Substituted 1,2,3-Thiadiazoles

| Starting Material | Conditions | Major Intermediates/Products | Ref |

|---|---|---|---|

| 5-Methyl-4-vinyl-1,2,3-thiadiazole | Photochemical | Sulfur bridges (in polymer) | researchgate.net |

Ring-Opening Reactions Leading to Reactive Intermediates (e.g., α-Diazothiones)

1,2,3-Thiadiazoles can exist in equilibrium with their open-chain isomers, α-diazothiones, through a Dimroth-type rearrangement. mq.edu.au This equilibrium is a key feature of their reactivity. The denitrogenation of this α-diazothione intermediate, which can be induced by high temperature, irradiation, or strong bases, generates a variety of reactive species. mq.edu.au These intermediates are pivotal in the subsequent transformations that 1,2,3-thiadiazoles undergo. For instance, rearrangements of 5-amino- or 5-hydrazino-1,2,3-thiadiazoles to mercaptotriazoles proceed through an α-diazothioketone intermediate. researchgate.net

Electrocyclic and Sigmatropic Rearrangements

While less common than decomposition, 1,2,3-thiadiazole systems can participate in pericyclic reactions.

Electrocyclic Reactions : The ring-opening of 1,2,3-thiadiazoles to α-diazothiones can be considered a form of electrocyclic ring-opening.

Sigmatropic Rearrangements : Sigmatropic rearrangements involve the migration of a sigma bond across a pi-conjugated system. wikipedia.org Although specific examples directly involving the 1,2,3-thiadiazole ring in complex sigmatropic shifts are not extensively documented in the provided context, rearrangements of substituents attached to the ring can occur. For example, the Cornforth-type rearrangement of certain 1,2,3-triazoles, which can be formed from 1,2,3-thiadiazole precursors, proceeds through a diazo intermediate, showcasing the interplay between different heterocyclic systems and rearrangement pathways. nih.gov Some transformations, like the conversion of 4-ethoxycarbonyl-5-diazomethyl-1,2,3-thiadiazole into an isomeric structure, represent a 1,2,3-thiadiazole–1,2,3-thiadiazole rearrangement. rsc.org

Intermolecular Reactions

The reactive intermediates generated from 1,2,3-thiadiazoles readily engage in reactions with other molecules, leading to the construction of new and complex heterocyclic frameworks.

Denitrogenative Transannulation Reactions and their Mechanisms

Denitrogenative transannulation is a powerful synthetic strategy where the 1,2,3-thiadiazole ring loses nitrogen and the remaining fragment is "transferred" to another unsaturated molecule (the annulation partner) to form a new ring. mq.edu.au Since 2016, transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has emerged as a significant method for building diverse heterocyclic scaffolds. mq.edu.au

The mechanism typically involves the formation of a rhodium iminocarbene intermediate from the 1,2,3-thiadiazole. nih.gov This highly reactive species can then undergo cycloaddition with various partners like alkynes, alkenes, or nitriles to furnish new five- or six-membered heterocycles. nih.govacs.org For example, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles (which share mechanistic similarities) with terminal alkynes proceeds through a rhodium iminocarbene, which is attacked by the alkyne to form a zwitterionic species that cyclizes and eliminates the catalyst to yield the product. nih.gov Iridium catalysts have also been employed for diastereospecific and enantioselective transannulations with strained norbornene derivatives. acs.org

Table 2: Examples of Denitrogenative Transannulation Reactions

| Catalyst System | Annulation Partner | Resulting Heterocycle | Ref |

|---|---|---|---|

| Rhodium(II) acetate | Terminal Alkynes | Pyrroles | nih.gov |

| Rhodium(II) octanoate | Nitriles | Imidazoles | nih.gov |

| Iridium complexes | Norbornene Derivatives | Fused Thiophenes | acs.org |

Cycloaddition Reactions Involving the 1,2,3-Thiadiazole Ring

While the most common intermolecular reactions proceed via ring-opening and denitrogenation, the intact 1,2,3-thiadiazole ring can, in principle, participate in cycloaddition reactions. However, the dominant reaction pathway is often the transannulation described above, where the thiadiazole acts as a precursor to a reactive intermediate that then undergoes cycloaddition.

For instance, the reaction of 1,2,3-thiadiazoles with alkenes, catalyzed by rhodium, is described as a transannulation, leading to dihydrothiophenes. acs.org This highlights that the "cycloaddition" effectively occurs with a fragment of the original thiadiazole ring after nitrogen loss. The versatility of this approach allows for the construction of highly functionalized heterocyclic systems in a single step. nih.gov

Nucleophilic and Electrophilic Substitutions on the Thiadiazole Core

The reactivity of the 1,2,3-thiadiazole ring is dictated by the electron distribution among its constituent atoms. The presence of two electronegative nitrogen atoms and a sulfur atom results in a significant reduction of electron density at the C4 and C5 carbon positions. chemicalbook.com This electronic characteristic makes the thiadiazole core generally resistant to electrophilic attack but susceptible to nucleophilic reactions, particularly when a suitable leaving group is present.

Electrophilic Substitution:

Direct electrophilic substitution on the carbon atoms of the 1,2,3-thiadiazole ring is synthetically challenging and rarely observed. nih.gov The electron-deficient nature of the C4 and C5 positions disfavors reactions with electrophiles such as those used in nitration, halogenation, or Friedel-Crafts reactions. Instead, electrophilic attack, such as alkylation, typically occurs at one of the ring's nitrogen atoms, leading to the formation of quaternary 1,2,3-thiadiazolium salts. nih.gov For a molecule like 4-(2-methoxyphenyl)-1,2,3-thiadiazole, any potential electrophilic substitution would be overwhelmingly directed to the electron-rich methoxyphenyl ring rather than the thiadiazole core.

Nucleophilic Substitution:

Nucleophilic substitution represents a more viable strategy for modifying the 1,2,3-thiadiazole core. The C5 position is the most common site for nucleophilic attack due to its lower electron density compared to C4. e-bookshelf.de However, for a successful substitution to occur, the C5 position must be functionalized with a good leaving group, typically a halogen atom.

While direct nucleophilic substitution on an unsubstituted 4-aryl-1,2,3-thiadiazole is not feasible, the reaction proceeds readily on 5-halo-1,2,3-thiadiazole derivatives. Research on related fused systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( e-bookshelf.denih.govmdpi.comthiadiazole), has demonstrated that bromine atoms can be selectively displaced by nucleophiles like morpholine. researchgate.net This suggests a potential pathway for the functionalization of this compound, which would first involve regioselective halogenation at the C5 position to create an activated substrate.

It is important to note that the reaction with strong nucleophiles, such as organolithium reagents, can lead to ring-opening of the 1,2,3-thiadiazole system via nucleophilic attack at the sulfur atom, which is a competing reaction pathway. researchgate.net

| Reaction Type | Position | Reactivity | Comment |

|---|---|---|---|

| Electrophilic Substitution | C4/C5 | Unfavorable | Ring carbons are electron-deficient. nih.gov |

| Electrophilic Attack (Alkylation) | N2/N3 | Favorable | Forms quaternary thiadiazolium salts. |

| Nucleophilic Substitution | C5 | Favorable (with leaving group) | Requires a pre-installed leaving group (e.g., halogen). researchgate.net |

| Ring Cleavage | S1 | Possible | Can occur with strong nucleophiles like organolithiums. researchgate.net |

Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of heterocyclic cores. For this compound, these methods provide a strategic avenue to introduce new aryl, heteroaryl, or alkyl groups, primarily at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions:

Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are mainstays in modern organic synthesis. Their application to the 1,2,3-thiadiazole ring generally requires a halogenated precursor. For instance, a hypothetical 5-bromo-4-(2-methoxyphenyl)-1,2,3-thiadiazole would be an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the 5-bromo-thiadiazole derivative with an organoboron reagent (e.g., an arylboronic acid or ester). This method is widely used for its tolerance of various functional groups and relatively mild reaction conditions. Studies on other halogenated thiadiazole systems have confirmed the viability of this approach. nih.govresearchgate.net

Stille Coupling: In a Stille coupling, the 5-bromo-thiadiazole would react with an organostannane reagent in the presence of a palladium catalyst. This reaction is also highly effective for constructing complex molecular architectures. nih.govresearchgate.net

Direct C-H Arylation:

More recently, direct C-H activation/arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization (i.e., halogenation) of the substrate. In this scenario, the C5-H bond of this compound could potentially be directly coupled with an aryl or heteroaryl halide under palladium catalysis. nih.gov While this approach is highly efficient, challenges such as achieving high regioselectivity (C5 vs. C4 or the aryl ring) must be addressed, often through the careful selection of catalysts, ligands, and reaction conditions. Research on the direct arylation of fused 1,2,3-thiadiazole systems provides a strong precedent for the potential application of this methodology. nih.gov

| Reaction | Required Thiadiazole Substrate | Coupling Partner | Typical Catalyst/Reagents | Reference Analogy |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-4-(2-methoxyphenyl)-1,2,3-thiadiazole | Ar-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | nih.govresearchgate.net |

| Stille | 5-Bromo-4-(2-methoxyphenyl)-1,2,3-thiadiazole | Ar-Sn(Bu)₃ | Pd Catalyst (e.g., Pd(PPh₃)₄) | nih.govresearchgate.net |

| Direct C-H Arylation | This compound | Ar-X (X = Br, I) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 2 Methoxyphenyl 1,2,3 Thiadiazole and Its Analogues

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. The following sections detail the crystallographic parameters of an analogue, 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, which provides valuable insights into the structural characteristics of methoxyphenyl-substituted heterocyclic systems.

The crystalline analogue, 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, was found to crystallize in the monoclinic system with the space group P21/c. cardiff.ac.uk The asymmetric unit of the crystal structure contains two independent molecules. cardiff.ac.uk

Table 1: Crystal Data and Structure Refinement for 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine. cardiff.ac.uk

| Parameter | Value |

| Empirical formula | C₁₃H₁₀N₂OS |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.182(3) |

| b (Å) | 5.9674(6) |

| c (Å) | 26.683(4) |

| β (°) | 101.162(17) |

| Volume (ų) | 2215.4(6) |

| Z | 8 |

This data is for an analogue compound, 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine.

The precise measurement of bond lengths and angles reveals the nature of the chemical bonds and the steric and electronic effects that influence molecular geometry. In the analogue 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, the methoxyphenyl groups in both independent molecules are planar. cardiff.ac.uk The dihedral angles between the planes of the methoxyphenyl and thiazolopyridine groups are 9.6(2)° and 10.0(1)°, indicating that both molecules are nearly planar. cardiff.ac.uk

The packing of molecules in a crystal is governed by a variety of intermolecular forces. In the crystal structure of 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, a notable π-π stacking interaction occurs between inversion-related molecules. cardiff.ac.uk The planes of these interacting molecules are separated by a distance of 3.4 Å. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In a series of 1,3,4-thiadiazole (B1197879) analogues with a 3-methoxyphenyl (B12655295) substituent, the protons of the methoxy (B1213986) group typically appear as a singlet in the range of δ 3.77-3.82 ppm. nih.gov The aromatic protons display complex splitting patterns in the aromatic region of the spectrum, generally between δ 6.60 and 8.09 ppm. nih.gov For instance, in 4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzonitrile, the methoxy protons present as a singlet at δ 3.87 ppm, while the aromatic protons appear as doublets at δ 7.00, 7.17, and 8.09 ppm. semanticscholar.org

Table 2: ¹H NMR Data for Selected Methoxyphenyl-Thiadiazole Analogues.

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| 5-(4-Chlorophenyl)-2-(3-methoxyphenylamino)-1,3,4-thiadiazole nih.gov | 3.77 (s, 3H, CH₃), 6.60 (d, 1H, ArH), 7.06 (d, 2H, ArH), 7.13 (d, 1H, ArH), 7.26 (t, 1H, ArH), 7.38 (s, 1H, ArH), 7.80 (d, 2H, ArH), 10.47 (s, 1H, NH) |

| 2-(3-Methoxyphenylamino)-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazole nih.gov | 3.78 (s, 3H, CH₃), 6.64 (d, 1H, ArH), 7.15 (d, 1H, ArH), 7.28 (t, 1H, ArH), 7.39 (s, 1H, ArH), 7.87 (d, 2H, ArH), 8.09 (d, 2H, ArH), 10.69 (s, 1H, NH) |

| 4-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzonitrile semanticscholar.org | 3.87 (s, 3H), 7.00 (d, J=4.0 Hz, 2H), 7.17 (d, J=8.0 Hz, 2H), 8.09 (d, J=8.0 Hz, 2H) |

This data is for analogue compounds, not 4-(2-Methoxyphenyl)-1,2,3-thiadiazole.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. For 1,3,4-thiadiazole analogues bearing a 3-methoxyphenyl group, the carbon of the methoxy group resonates in the range of δ 55.50–55.58 ppm. nih.gov The carbons of the thiadiazole ring and the aromatic rings appear at various chemical shifts downfield, reflecting their distinct electronic environments. nih.gov

Table 3: ¹³C NMR Data for Selected Methoxyphenyl-Thiadiazole Analogues.

| Compound | Chemical Shift (δ, ppm) |

| 5-(4-Chlorophenyl)-2-(3-methoxyphenylamino)-1,3,4-thiadiazole nih.gov | 55.50, 55.86, 103.88, 107.82, 110.33, 115.11, 123.33, 128.80, 130.36, 142.23, 157.96, 160.44, 161.27, 163.86 |

| 2-(3-Methoxyphenylamino)-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazole nih.gov | 55.54, 104.16, 108.23, 110.57, 123.52, 125.32, 126.63, 127.87, 130.45, 134.50, 141.91, 156.51, 160.46, 165.36 |

This data is for analogue compounds, not this compound.

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Stereochemical Assignments)

While specific 2D NMR or NOESY data for this compound is not extensively detailed in the provided search results, the application of these techniques to analogous heterocyclic systems demonstrates their crucial role in structural elucidation. For instance, in the study of various 1,3,4-thiadiazole derivatives, 1H-NMR and 13C-NMR spectroscopies are fundamental in determining the molecular structure. rsc.orgnih.gov Aromatic protons in these systems typically resonate between δ 7.00 and 8.43 ppm. rsc.orgnih.gov In more complex structures containing both thiazole (B1198619) and pyrazoline rings, 1H NMR spectra show distinct signals for pyrazoline protons in the regions of 3.24–3.28, 3.98–3.99, and 5.54–3.54 ppm. nih.gov

For 1,3,4-thiadiazole derivatives, the characteristic peaks for the two carbons of the thiadiazole ring appear in the 13C-NMR spectra between 158.4 and 164.23 ppm. rsc.orgnih.gov The carbon atom adjacent to a secondary amine in some analogues is shifted downfield, with signals located between 163.77 and 169.01 ppm due to the electronegativity of the nitrogen atom. dergipark.org.tr

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining stereochemistry through spatial correlations between protons. For example, in the analysis of (E)-isomers of related compounds, a large spin-spin coupling constant (e.g., 16.3 Hz) between ethylene (B1197577) protons in the 1H-NMR spectrum provides evidence for the trans configuration. researchgate.net NOESY can further confirm such assignments by showing cross-peaks between protons that are close in space.

Table 1: Representative NMR Data for Analogous Heterocyclic Compounds

| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | 1H | 7.00 - 8.43 (Aromatic) | rsc.orgnih.gov |

| Thiazole-Pyrazoline Hybrids | 1H | 3.24 - 5.54 (Pyrazoline) | nih.gov |

| 1,3,4-Thiadiazole Derivatives | 13C | 158.4 - 164.23 (Thiadiazole Ring) | rsc.orgnih.gov |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For thiadiazole derivatives, characteristic IR absorption bands provide significant structural information. mdpi.com

In various 1,3,4-thiadiazole analogues, the N-H stretching vibrations are typically observed in the range of 3167–3262 cm⁻¹. nih.gov Aromatic C-H stretching vibrations appear around 3055-3120 cm⁻¹. dergipark.org.trscielo.org.za The C=N stretching vibration within the thiadiazole ring is often found near 1597 cm⁻¹, while C=C stretching vibrations of aromatic rings are observed in the 1430–1650 cm⁻¹ region. dergipark.org.trscielo.org.za The C-S-C bond within the heterocyclic ring can be identified by a band around 698 cm⁻¹. dergipark.org.tr

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental IR data, aiding in the precise assignment of vibrational frequencies. scielo.org.zaresearchgate.net

Table 2: Key IR Vibrational Frequencies for Thiadiazole Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3167 - 3262 | nih.gov |

| Aromatic C-H Stretching | 3055 - 3120 | dergipark.org.trscielo.org.za |

| C=N Stretching (Thiadiazole) | ~1597 | dergipark.org.tr |

| C=C Stretching (Aromatic) | 1430 - 1650 | scielo.org.za |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound and its analogues. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in confirming the elemental composition. mdpi.com

The fragmentation of 1,2,3-thiadiazole (B1210528) derivatives under electrospray ionization (ESI-MS/MS) conditions often involves the characteristic loss of a nitrogen molecule (N₂). mdpi.com This initial fragmentation can be followed by further cleavage of the molecule, providing insights into its structure. For instance, the fragmentation of some pyrimidinethiones, which share heterocyclic features, shows that the pyrimidine (B1678525) ring is generally more stable than adjacent thiazole rings during the fragmentation process. sapub.org

The study of different ketamine analogues, which also possess a substituted phenyl ring attached to a heterocycle, reveals that α-cleavage of the bond between the two rings is a common fragmentation pathway. nih.gov This can be followed by the loss of small molecules like carbon monoxide (CO). nih.gov Such patterns can be extrapolated to predict the fragmentation behavior of this compound, where initial N₂ loss would likely be followed by fragmentation of the link between the phenyl and thiadiazole rings.

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Related Heterocycles

| Precursor Ion | Key Fragmentation | Characteristic Neutral Loss | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole Derivative | Ring Opening | N₂ | mdpi.com |

| Pyrimidinethione Derivative | Ring Cleavage | Side group elimination | sapub.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption properties. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

Studies on related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, show a maximum absorption (λmax) at 278 nm, which is attributed to HOMO-LUMO electronic excitations. materialsciencejournal.org For other thiadiazole derivatives, absorption bands can be observed in both the UV and visible regions. For example, 4,4′-( rsc.orgdergipark.org.trmdpi.comThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) exhibits several spectral bands in the UV range and a broad band in the visible region around 560 nm, which is explained by an intramolecular charge transfer (ICT) process. researchgate.net

The specific position of the absorption maxima can be influenced by the substituents on the aromatic rings and the solvent used for the measurement. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict and interpret the electronic transitions observed in UV-Vis spectra. scielo.org.zamaterialsciencejournal.org

Table 4: UV-Vis Absorption Data for Analogous Compounds

| Compound Type | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|

| Substituted Tetrahydropyrimidine | 278 | HOMO-LUMO | materialsciencejournal.org |

| Bis(aniline)thiadiazolopyridazine | ~560 | Intramolecular Charge Transfer (ICT) | researchgate.net |

Theoretical and Computational Chemistry Studies on 4 2 Methoxyphenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules at the atomic level. These computational methods solve the Schrödinger equation (or its approximations) to provide detailed insights into molecular behavior. For a molecule like 4-(2-Methoxyphenyl)-1,2,3-thiadiazole, these studies would elucidate the influence of the 2-methoxyphenyl group on the electronic environment of the 1,2,3-thiadiazole (B1210528) ring.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict the ground state properties of organic molecules. scispace.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In a computational study of this compound, the energies of the HOMO and LUMO would be calculated, and their electron density distributions visualized. This analysis would indicate which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO), providing insights into its charge transfer characteristics and predicting its behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Thiadiazole Derivative This table is for illustrative purposes and does not represent data for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping and its Implications

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. pesquisaonline.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. pesquisaonline.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the methoxy (B1213986) group, identifying these as sites for electrophilic interaction. Positive potentials might be located around the hydrogen atoms, particularly those on the phenyl ring. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding. pesquisaonline.net

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT are used to quantify and predict the chemical reactivity of a molecule. Global descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide a general measure of the molecule's stability and reactivity.

Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. By calculating these values for each atom in this compound, one could pinpoint the specific atoms most likely to participate in different types of chemical reactions.

Natural Bond Orbital (NBO) Analysis for Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which contribute to molecular stability. acs.org

Table 2: Illustrative NBO Analysis Data for Intramolecular Interactions This table is for illustrative purposes and does not represent data for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C4-S5) | 15.2 |

| π(C1-C2) | π*(C3-C4) | 20.5 |

| LP(2) O6 | σ*(C5-H7) | 2.1 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of molecules. cu.edu.eg This method allows for the calculation of electronic absorption spectra (like UV-Vis spectra), which correspond to the transitions of electrons from occupied to unoccupied orbitals upon absorption of light. cu.edu.eg

A TD-DFT study on this compound would predict the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of these transitions, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). This information is fundamental for understanding the photophysical properties of the molecule and is essential for applications in materials science and photochemistry. cu.edu.eg

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic behavior of this molecule can be inferred from simulations of analogous aryl-substituted heterocyclic compounds. researchgate.netrsc.orgnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent like water, to mimic condensed-phase conditions. rsc.org The interactions between atoms are governed by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule behaves over nanoseconds or even microseconds.

Key insights that could be gained from such simulations include:

Conformational Dynamics: The simulation would reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and thiadiazole rings. This would identify the most stable conformations and the energy barriers between them.

Solvation Structure: MD simulations can characterize how solvent molecules, such as water, arrange themselves around the solute. This includes identifying preferential hydrogen bonding sites, for instance, with the nitrogen atoms of the thiadiazole ring or the oxygen of the methoxy group.

Interaction with Biomolecules: In the context of medicinal chemistry, MD simulations are frequently used to study how a small molecule like this might interact with a biological target, such as a protein. nih.govnih.govnih.gov These simulations can assess the stability of the molecule within a binding site and identify key intermolecular interactions, providing a dynamic picture that complements static molecular docking studies. tandfonline.com

For example, studies on similar thiadiazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to analyze the interactions that contribute to binding affinity. nih.govnih.gov

Computational Mechanistic Investigations of Chemical Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. For this compound, several types of reactions could be investigated using computational methods.

One of the characteristic reactions of 1,2,3-thiadiazoles is their thermal or photochemical decomposition. nih.gov This process often involves the extrusion of molecular nitrogen (N₂) to yield a thioketene (B13734457) intermediate, which can then undergo further reactions. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to model this decomposition pathway. Such a study would involve:

Locating Stationary Points: Calculating the optimized geometries of the reactant, transition state(s), intermediates, and products.

Calculating Energies: Determining the relative energies of these species to map out the potential energy surface of the reaction.

Frequency Analysis: Characterizing the stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states) and calculating the activation energy.

For instance, a computational study on the thermal decomposition of a related 1,2,3-thiadiazole would likely show a concerted mechanism for N₂ extrusion, proceeding through a single transition state. The calculated activation energy would provide an estimate of the temperature at which this reaction becomes significant. nih.gov

Another area of investigation could be the reactivity of the thiadiazole ring itself. For example, the mechanism of nucleophilic attack at the carbon or sulfur atoms of the ring could be explored. nih.gov Computational studies on other thiadiazole isomers have investigated their potential as covalent inhibitors, where the ring is opened by a nucleophilic residue in an enzyme active site. nih.govnih.gov A similar computational approach could predict the feasibility of such a reaction for this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry allows for the accurate prediction of various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govscielo.org.za A DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) would yield theoretical chemical shifts for each proton and carbon atom in this compound. nih.gov These calculated values, when scaled and referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good agreement with experimental spectra, aiding in the assignment of ambiguous peaks. mdpi.com

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) This table is illustrative and based on general expectations for similar structures. Actual experimental or calculated values may differ.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| Thiadiazole C4 | 155-165 | Phenyl H (ortho to thiadiazole) | 7.8-8.2 |

| Thiadiazole C5 | 130-140 | Phenyl H (meta to thiadiazole) | 7.2-7.6 |

| Phenyl C (ipso) | 120-130 | Phenyl H (para to thiadiazole) | 7.3-7.7 |

| Phenyl C (ortho, with OCH₃) | 150-160 | Phenyl H (adjacent to OCH₃) | 6.9-7.1 |

| Methoxy C | 55-60 | Methoxy H | 3.8-4.0 |

| Thiadiazole H5 | 8.5-9.5 |

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies that correspond to infrared (IR) and Raman spectral bands can also be calculated using DFT. ijrar.orgnih.gov A frequency calculation on the optimized geometry of this compound would produce a set of vibrational modes and their corresponding intensities. nih.govarxiv.org These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. nih.gov

Key predicted vibrational modes would include:

C-H stretching from the aromatic ring and methoxy group (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively). derpharmachemica.com

C=N and N=N stretching from the thiadiazole ring (typically in the 1400-1600 cm⁻¹ region).

C-S stretching of the thiadiazole ring (lower frequency region).

Aromatic C=C stretching (around 1450-1600 cm⁻¹). ijrar.org

C-O stretching from the methoxy group (around 1250 cm⁻¹).

These predicted spectra can be directly compared with experimental FT-IR and FT-Raman spectra to validate the structure and assign the observed bands to specific molecular motions. researchgate.netmdpi.com

Theoretical Studies on Intermolecular Interactions and Condensed Phase Behavior

The behavior of a compound in its solid or liquid state is governed by intermolecular interactions. Computational methods can be used to analyze these forces and predict how molecules will pack in a crystal lattice.

Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. acs.org While requiring crystallographic data as input, the Hirshfeld surface allows for the mapping of different types of close contacts between molecules, such as hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, one would expect to see significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. The planar nature of the aromatic and thiadiazole rings would also likely facilitate π-π stacking interactions, which would be visible on the Hirshfeld surface. researchgate.netiucr.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be performed on a calculated electron density to characterize the nature of chemical bonds and intermolecular interactions. acs.org By analyzing the properties of bond critical points (BCPs) between atoms of different molecules, one can quantify the strength and nature (e.g., electrostatic, covalent) of interactions like weak hydrogen bonds (C-H···N, C-H···S) and other non-covalent contacts. researchgate.net

Crystal Structure Prediction: Although computationally intensive, methods exist to predict the most stable crystal packing arrangements for a given molecule. These methods involve generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies. Such studies could predict the likely polymorphs of this compound and provide insight into its solid-state properties. rsc.org

Applications in Advanced Materials and Organic Synthesis Research

Role as Versatile Synthetic Intermediates and Building Blocks

Thiadiazole derivatives are recognized as important precursors and versatile building blocks in the synthesis of a wide array of biologically active molecules. nih.govresearchgate.net The thiadiazole core is considered a "privileged" pharmacological scaffold due to its presence in numerous compounds with diverse therapeutic applications. researchgate.net The synthesis of the thiadiazole ring itself, often achieved through the cyclization of precursors like thiosemicarbazides with acyl chlorides, provides a robust platform for further chemical modifications. nih.govnih.gov

The general synthetic utility of the thiadiazole scaffold allows for the introduction of various functional groups at different positions of the ring. This modularity enables chemists to systematically alter the steric and electronic properties of the molecule, thereby fine-tuning its reactivity and potential applications. For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives are common starting materials for constructing more elaborate molecular architectures. mdpi.com The presence of reactive sites on the thiadiazole ring and its substituents makes it a key intermediate for creating libraries of compounds for screening in drug discovery and materials science.

Precursors for the Derivatization of Complex Organic Structures

Building upon their role as intermediates, thiadiazoles serve as crucial precursors for the derivatization and synthesis of more complex organic structures, particularly larger heterocyclic systems. nih.gov The inherent reactivity of the thiadiazole moiety can be harnessed to construct fused-ring systems, which are of great interest in medicinal chemistry.

A prominent example is the use of 2-amino-5-substituted-1,3,4-thiadiazoles to synthesize imidazo[2,1-b] jchemlett.comajchem-a.comresearchgate.netthiadiazole derivatives. nih.gov This is typically achieved through a condensation reaction with α-haloketones, such as substituted phenacyl bromides. nih.gov In this reaction, the amino group of the thiadiazole acts as a nucleophile, leading to the formation of a new, fused imidazole (B134444) ring. This synthetic strategy demonstrates how the relatively simple thiadiazole precursor is elaborated into a more complex, rigid, and pharmacologically relevant scaffold. This approach of using a core heterocycle to build more intricate systems is a cornerstone of modern synthetic organic chemistry.

Development of Novel Heterocyclic Scaffolds through Thiadiazole Manipulation

The manipulation of the thiadiazole ring is a fruitful strategy for the development of novel heterocyclic scaffolds. By using the thiadiazole core as a foundational element, researchers can access a variety of fused and linked heterocyclic systems, each with unique three-dimensional shapes and electronic properties. This exploration of new chemical space is critical for discovering molecules with novel functions.

Several classes of complex heterocycles have been synthesized from thiadiazole precursors. Examples include:

Imidazo[2,1-b] jchemlett.comajchem-a.comresearchgate.netthiadiazoles : These compounds have been extensively studied for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govresearchgate.net

jchemlett.comresearchgate.netmdpi.comTriazolo[3,4-b] jchemlett.comajchem-a.comresearchgate.netthiadiazoles : These fused systems have shown potential as insecticidal agents. researchgate.net

Thiadiazolo[3,2-a]pyrimidines : This class of compounds has also been investigated for its potential applications in pest control. researchgate.net

The synthesis of these diverse scaffolds highlights the versatility of the thiadiazole ring as a template in synthetic chemistry, enabling the creation of molecules with tailored properties for various applications. nih.gov

Investigation in Material Science

The unique electronic characteristics of the sulfur- and nitrogen-containing thiadiazole ring make it an attractive component for materials science research, particularly in the fields of organic electronics and corrosion inhibition.

Thiazole (B1198619) and its fused derivatives, like benzothiadiazole (BTD), are being investigated as building blocks for organic semiconductors. researchgate.net These materials are essential components in organic field-effect transistors (OFETs) and organic solar cells. researchgate.net The electron-deficient nature of the thiadiazole ring can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated molecule. This control over the electronic band gap is crucial for designing efficient semiconductor materials.

For example, new benzothiadiazole derivatives have been synthesized and characterized as small-molecule organic semiconductors for organic thin-film transistors (OTFTs). nih.gov Thin films made from these materials have demonstrated p-channel characteristics with high hole mobilities and excellent current on/off ratios, which are key performance metrics for transistors. nih.gov The ability of the thiazole moiety to influence π-π stacking and crystal packing further contributes to its utility in developing high-performance organic electronic devices. researchgate.net

Thiadiazole derivatives have been identified as effective corrosion inhibitors for metals, particularly steel in acidic environments. ajchem-a.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. jchemlett.comajchem-a.com

Theoretical studies using quantum chemical calculations and molecular dynamics simulations have provided significant insight into the mechanism of inhibition. jchemlett.comajchem-a.com These studies analyze the relationship between the molecular structure of the inhibitor and its performance. Key findings from these theoretical investigations include:

Adsorption Mechanism : The adsorption occurs through the lone pair electrons of the nitrogen and sulfur heteroatoms, as well as the π-electrons of the aromatic rings, which interact with the vacant d-orbitals of the metal atoms. ajchem-a.com

Role of Molecular Orbitals : The energies of the HOMO and LUMO are critical parameters. A high HOMO energy is associated with a greater ability of the molecule to donate electrons to the metal surface, while a low LUMO energy indicates a capacity to accept electrons from the metal, facilitating strong bond formation. jchemlett.comajchem-a.com

Planarity and Surface Coverage : The generally planar structure of thiadiazole derivatives allows for a larger surface coverage area on the metal, enhancing the protective effect. ajchem-a.com

The table below presents representative quantum chemical parameters calculated for several thiadiazole derivatives, illustrating the data used to predict their corrosion inhibition efficiency.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Inhibition Efficiency (%) | Reference |

| 2-amino-1,3,4-thiadiazole (AT) | -6.443 | -0.993 | 5.450 | Moderate | ajchem-a.com |

| 5-methyl-2-amino-1,3,4-thiadiazole (MAT) | -6.215 | -0.841 | 5.374 | Good | ajchem-a.com |

| 5-ethyl-2-amino-1,3,4-thiadiazole (EAT) | -6.112 | -0.764 | 5.348 | Better | ajchem-a.com |

| 5-propyl-2-amino-1,3,4-thiadiazole (PAT) | -6.041 | -0.722 | 5.319 | Best | ajchem-a.com |

This data is illustrative of the class of thiadiazole derivatives and not specific to 4-(2-Methoxyphenyl)-1,2,3-thiadiazole.

Applications in Agrochemical Research and Development

The 1,2,3-thiadiazole (B1210528) scaffold is a prominent heterocyclic template in the design of new agrochemicals. researchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, antiviral, insecticidal, and plant-activating properties. researchgate.net The development of novel pesticides often relies on the strategy of combining known bioactive substructures to create hybrid molecules with enhanced efficacy or novel modes of action. researchgate.net

Research into 4-methyl-1,2,3-thiadiazole (B96444) derivatives has shown their potential as agents against plant pathogens. researchgate.net In one study, two series of these compounds were synthesized and systematically evaluated for their biological activities. The results indicated that certain derivatives possessed a wide spectrum of fungicidal activity. researchgate.net Furthermore, several compounds showed significant potential as antiviral agents against the Tobacco Mosaic Virus (TMV), exhibiting protective, curative, and inactivating effects. researchgate.net

The table below summarizes some of the reported in vivo antiviral activities of representative 1,2,3-thiadiazole derivatives against TMV.

| Compound Substructure | Protection Activity (%) | Inactivation Activity (%) | Curative Activity (%) | Reference |

| Phenyl | 58 | 91 | 52 | researchgate.net |

| 2-(trifluoromethyl)phenyl | 55 | 92 | 54 | researchgate.net |

| 3-(trifluoromethyl)phenyl | 62 | 95 | 58 | researchgate.net |

| 4-hydroxyphenyl | 51 | 94 | 52 | researchgate.net |

This data is for 4-methyl-1,2,3-thiadiazole derivatives and serves to illustrate the potential of the 1,2,3-thiadiazole class in agrochemical research.

These findings underscore the importance of the 1,2,3-thiadiazole core in developing new and effective solutions for crop protection. researchgate.net

Mechanistic Insights in Medicinal Chemistry Research

Molecular Recognition and Binding Mechanisms: Theoretical Frameworks

The interaction of a ligand, such as 4-(2-Methoxyphenyl)-1,2,3-thiadiazole, with a biological target is a highly specific process governed by the principles of molecular recognition. Understanding these mechanisms at a molecular level is crucial for drug design and optimization. Computational chemistry provides powerful tools to model and predict these interactions, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in medicinal chemistry for screening virtual libraries of compounds and for understanding how a specific ligand, like a thiadiazole derivative, might interact with a receptor's active site.

In studies involving thiadiazole scaffolds, docking simulations are frequently employed to elucidate binding affinities and conformations. For instance, in research on 1,3,4-thiadiazole (B1197879) derivatives targeting the estrogen receptor for breast cancer, molecular docking was used to screen fifty different derivatives. biointerfaceresearch.com The Schrödinger software suite is a common tool for such studies, where ligands are docked against the target protein's crystal structure (e.g., PDB ID: 3ERT for the estrogen receptor). biointerfaceresearch.com The output, often a "gscore" or binding energy value in kcal/mol, quantifies the predicted binding affinity. Derivatives with the lowest binding energies are considered to have the best potential for strong interaction. biointerfaceresearch.comuowasit.edu.iq For example, studies on thiadiazole derivatives as potential VEGFR-2 inhibitors used docking to evaluate their inhibitory activity, comparing their binding poses and energies to known inhibitors like sorafenib. nih.gov

These computational models allow researchers to visualize the ligand within the binding pocket, providing a static image of the potential interaction, which is foundational for further analysis and rational drug design. nih.govmdpi.com

Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.govmdpi.com

For example, in a docking study of a potent 1,2,4-thiadiazole (B1232254) derivative against the human adenosine (B11128) A3 receptor, the model predicted that the compound's carbonyl group formed a crucial hydrogen bond with the amino acid residue Gln167 in an extracellular loop of the receptor. nih.gov Similarly, studies of thiadiazole derivatives targeting VEGFR-2 identified key hydrogen bonds with residues such as Glu883 and Asp1044 in the active site. nih.gov The methoxyphenyl moiety itself can participate in important interactions; for example, a 5-acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazole moiety was shown to form electrostatic interactions with Cys917 and Phe1045 in the hinge region of VEGFR-2. nih.gov

The table below details typical interactions observed in docking studies of methoxyphenyl-thiadiazole analogs with protein targets.

| Target Protein | Interacting Amino Acid Residue | Type of Interaction | Ligand Moiety Involved |

| Adenosine A3 Receptor | Gln167 | Hydrogen Bond | Carbonyl group on an N-acetylated aminothiadiazole |

| VEGFR-2 | Glu883, Asp1044 | Hydrogen Bond | Amide group |

| VEGFR-2 | Cys917, Phe1045 | Electrostatic Interaction | Methoxyphenyl-thiadiazole core |

| VEGFR-2 | Val846 | Pi-pi Interaction | Phenyl ring |

| Estrogen Receptor α | GLU353 | Hydrogen Bond | Phenolic OH group |

| Estrogen Receptor α | ALA350, LEU525 | Hydrophobic Interaction | Phenyl ring |

This table is a composite representation of findings from related thiadiazole structures to illustrate common interaction modes. biointerfaceresearch.comnih.govnih.gov

Structure-Activity Relationship (SAR) Methodologies Applied to Thiadiazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For thiadiazole scaffolds, SAR provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

The rational design of thiadiazole-based compounds involves several key strategies. One common approach is pharmacophore merging, where structural features from different active molecules are combined into a new hybrid compound. nih.gov The thiadiazole ring is often used as a "privileged scaffold," a core structure that is capable of binding to multiple biological targets. benthamdirect.comnih.gov

Another principle is the strategic introduction of functional groups to enhance binding interactions. For example, adding hydrogen bond donors or acceptors can create new, stabilizing connections with the target protein. nih.gov The amide functional group is frequently incorporated into thiadiazole derivatives for its unique ability to form hydrogen bonds. nih.gov Furthermore, the thiadiazole ring itself, being electron-rich, is assumed to preferentially form hydrogen bonds with biological targets. nih.gov The inherent properties of the thiadiazole ring, such as its mesoionic nature and the presence of the sulfur atom, can improve liposolubility and the ability to cross cellular membranes. nih.gov

The type and position of substituents on the thiadiazole scaffold dramatically influence its biological activity. The methoxyphenyl group is a frequently explored substituent due to its ability to modulate electronic properties and participate in specific binding interactions.

Research has shown that the position of the methoxy (B1213986) group on the phenyl ring is critical. In a study on aminothiadiazole derivatives as adenosine A3 receptor antagonists, a methoxy group at the 4-position (para) of the phenyl ring led to a great increase in binding affinity and selectivity. nih.gov Similarly, in a series of 1,3,4-thiadiazole derivatives designed as anticancer agents, compounds with a 3-methoxyphenyl (B12655295) substituent at the 5-position of the thiadiazole ring were found to be significantly more active than those with the same group attached at the 2-position. nih.govmdpi.com This highlights that the substituent's rigid attachment point directly on the heterocyclic ring can be a primary determinant of activity. nih.gov

The following table summarizes the general effects of substituent modifications on thiadiazole scaffolds based on findings from related compounds.

| Scaffold Position | Substituent Modification | Observed Effect on Activity |

| Phenyl Ring | Addition of a 4-methoxy group | Increased binding affinity and selectivity for adenosine A3 receptors. nih.gov |

| Phenyl Ring | Replacement of benzamide (B126) with 4-chlorobenzamide | Marked decrease in anti-proliferative activity against cancer cell lines. nih.gov |

| Thiadiazole Ring (Position 5) | Presence of a 3-methoxyphenyl group | Higher anticancer activity compared to substitution at position 2. nih.gov |

| Aminothiadiazole | N-acetyl or propionyl substitutions | Displayed great increases of binding affinity for adenosine A3 receptors. nih.gov |

Theoretical Basis of Bioisosteric Replacements with the Thiadiazole Moiety

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. The thiadiazole ring is a classic bioisostere for several other chemical groups. nih.gov

The 1,3,4-thiadiazole ring, for example, is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring, with the sulfur atom replacing the oxygen atom. nih.govmdpi.com This substitution can lead to similar biological activities while potentially altering metabolic stability or solubility. mdpi.com The thiadiazole moiety can also act as a bioisosteric substitute for the thiazole (B1198619) ring. rsc.org

More broadly, the thiadiazole heterocyclic system is viewed as a bioisostere of pyrimidine (B1678525). nih.govmdpi.com Since pyrimidine is a core component of nucleobases, thiadiazole derivatives have the potential to interfere with biological processes involving nucleic acids, such as DNA replication, which is a key mechanism for their anticancer properties. nih.govmdpi.com The structural features of other heterocyclic rings, like the 1,2,3-triazole, also allow them to mimic functional groups such as amides or esters, justifying their use as bioisosteres, a principle that extends to the thiadiazole family. nih.gov The rationale for these replacements lies in the similar size, shape, and electronic distribution, which allows the thiadiazole ring to fit into the same receptor pockets and engage in comparable non-covalent interactions as the group it replaces.

Mechanistic Hypotheses for Interaction with Cellular Pathways (e.g., DNA replication interference)

The precise molecular mechanisms by which this compound may interact with cellular pathways, such as interfering with DNA replication, are not extensively detailed in publicly available scientific literature. However, based on the known activities of related thiadiazole derivatives, several plausible hypotheses can be formulated. The 1,2,3-thiadiazole (B1210528) ring is a key structural feature that can participate in various non-covalent interactions, which are fundamental to its potential biological activity.

One prevailing hypothesis for the anticancer and antimicrobial activities of many heterocyclic compounds, including thiadiazole derivatives, is their ability to function as DNA intercalators or groove binders. In this scenario, the planar aromatic structure of the thiadiazole ring, coupled with the methoxyphenyl substituent, could facilitate its insertion between the base pairs of the DNA double helix. This intercalation can disrupt the normal helical structure, leading to a cascade of cellular responses, including the inhibition of DNA replication and transcription, ultimately triggering apoptosis or cell death.

Alternatively, the compound might interact with the minor or major grooves of DNA. The nitrogen and sulfur atoms of the thiadiazole ring, along with the oxygen atom of the methoxy group, can act as hydrogen bond acceptors, forming interactions with the functional groups of DNA bases or the phosphate (B84403) backbone. These interactions could stabilize the drug-DNA complex and interfere with the binding of essential proteins, such as DNA polymerase and transcription factors, which are crucial for DNA replication and gene expression.

Furthermore, some thiadiazole derivatives have been reported to exert their effects by inhibiting key enzymes involved in DNA synthesis and maintenance, such as topoisomerases. These enzymes are responsible for managing the topological state of DNA during replication. Inhibition of topoisomerases can lead to the accumulation of DNA strand breaks, which are highly cytotoxic. It is conceivable that this compound could bind to the active site of these enzymes, preventing their normal function.

It is important to emphasize that these are generalized hypotheses based on the behavior of structurally similar compounds. Rigorous experimental validation, such as DNA binding studies (e.g., UV-Vis spectroscopy, fluorescence quenching, circular dichroism) and enzyme inhibition assays, would be necessary to elucidate the specific mechanism of action for this compound.

| Proposed Mechanism | Potential Cellular Consequence |

| DNA Intercalation | Disruption of DNA helical structure, inhibition of replication and transcription. |

| DNA Groove Binding | Interference with protein-DNA interactions, blocking of essential cellular processes. |

| Enzyme Inhibition (e.g., Topoisomerases) | Accumulation of DNA damage, induction of apoptosis. |

Computational Studies on Molecular Permeability and Membrane Interactions

Molecular Permeability Prediction:

The ability of a molecule to pass through biological membranes, such as the intestinal epithelium or the blood-brain barrier, is a key determinant of its oral bioavailability and central nervous system activity. Computational models are widely used to predict this permeability in silico. These models often rely on the calculation of various molecular descriptors.